Ethyl 2-amino-5-bromooxazole-4-carboxylate
Description
Overview of Ethyl 2-amino-5-bromooxazole-4-carboxylate
This compound is a heterocyclic compound with the molecular formula C6H7BrN2O3 and a molecular weight of 235.04 grams per mole. The compound is systematically named as ethyl 2-amino-5-bromo-1,3-oxazole-4-carboxylate according to International Union of Pure and Applied Chemistry nomenclature. This organic molecule features an oxazole core, which is a five-membered heterocycle containing oxygen and nitrogen atoms positioned at the 1 and 3 positions respectively, separated by a carbon atom. The specific substitution pattern of this compound includes an amino group (-NH2) at position 2, a bromine atom (Br) at position 5, and an ethyl carboxylate ester group (-COOC2H5) at position 4 of the oxazole ring.
The compound exhibits distinctive physicochemical properties that contribute to its utility in synthetic chemistry. It possesses a calculated logarithm of the partition coefficient (LogP) value of 0.79, indicating moderate lipophilicity. The molecule contains 12 heavy atoms and has a topological polar surface area of 78.4 square angstroms. The presence of three hydrogen bond acceptors and one hydrogen bond donor contributes to its potential for intermolecular interactions. The compound demonstrates a carbon bond saturation (Fsp3) value of 0.333, reflecting the partially saturated nature of the molecular framework.
| Property | Value |
|---|---|
| Molecular Formula | C6H7BrN2O3 |
| Molecular Weight | 235.04 g/mol |
| Chemical Abstracts Service Number | 914347-40-3 |
| LogP | 0.79 |
| Heavy Atoms Count | 12 |
| Topological Polar Surface Area | 78.4 Ų |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 1 |
| Rotatable Bond Count | 3 |
Historical Context and Discovery
The oxazole ring system, which forms the core structure of this compound, has a rich historical background in organic chemistry. Oxazole was first reported by Hantzsch in 1887 and was successfully synthesized in 1947. The development of oxazole chemistry gained significant momentum with the discovery of the Fischer oxazole synthesis by Emil Fischer in 1896, which provided a reliable method for constructing 2,5-disubstituted oxazoles from cyanohydrins and aldehydes. This synthetic methodology represented one of the first systematic approaches to oxazole construction and laid the groundwork for subsequent developments in heterocyclic chemistry.
The Robinson-Gabriel synthesis, described independently by Sir Robert Robinson and Siegmund Gabriel in 1909 and 1910 respectively, further expanded the synthetic repertoire for oxazole derivatives. This method enabled the synthesis of 2,5-diaryloxazole derivatives through the cyclization and dehydration of acylamino ketones, although it initially suffered from low yields when using traditional cyclodehydrating agents. Subsequent improvements in reaction conditions and the introduction of more effective reagents, such as polyphosphoric acid, increased yields to 50-60 percent.
The van Leusen synthesis, developed in 1972, introduced a novel approach for oxazole construction using tosylmethyl isocyanide as a key reagent. This methodology provided access to 5-substituted oxazoles through a one-step reaction between aldehydes and tosylmethyl isocyanide under mild basic conditions. The evolution of these synthetic methods created the foundation for the development of complex oxazole derivatives like this compound, which incorporates multiple functional groups that can be accessed through strategic synthetic planning.
Significance in Heterocyclic Chemistry
This compound holds considerable significance within the broader context of heterocyclic chemistry due to its unique structural features and reactivity profile. The oxazole ring system represents a fundamental heterocyclic motif that appears in numerous natural products and pharmaceutically active compounds. The presence of both oxygen and nitrogen heteroatoms within the five-membered ring creates a distinctive electronic environment that influences the compound's chemical behavior and biological activity.
The specific substitution pattern present in this compound provides multiple sites for chemical modification and functionalization. The bromine substituent at position 5 serves as an excellent leaving group for nucleophilic substitution reactions and enables cross-coupling transformations such as Suzuki-Miyaura and Ullmann coupling reactions. This halogen functionality significantly enhances the compound's utility as a synthetic intermediate for the construction of more complex molecular architectures. The amino group at position 2 offers opportunities for further derivatization through condensation reactions with carbonyl compounds to form imines or amides.
Recent advances in oxazole synthesis have demonstrated the continued importance of this heterocyclic system in modern organic chemistry. A highly efficient method for synthesizing 4,5-disubstituted oxazoles directly from carboxylic acids has been developed using triflylpyridinium reagents. This transformation proceeds through the formation of an in situ generated acylpyridinium salt followed by trapping with isocyanoacetates, demonstrating broad substrate scope and good functional group tolerance. The versatility of this methodology has been illustrated through its application in gram-scale production of bioactive molecules and late-stage functionalization of complex natural products.
| Synthetic Method | Year Developed | Key Features |
|---|---|---|
| Fischer Oxazole Synthesis | 1896 | 2,5-disubstituted oxazoles from cyanohydrins |
| Robinson-Gabriel Synthesis | 1909-1910 | 2,5-diaryloxazoles from acylamino ketones |
| van Leusen Synthesis | 1972 | 5-substituted oxazoles using tosylmethyl isocyanide |
| Triflylpyridinium Method | 2024 | 4,5-disubstituted oxazoles from carboxylic acids |
Scope and Objectives of Research
The research surrounding this compound encompasses multiple interconnected areas of investigation, reflecting the compound's versatility and potential applications. Primary research objectives focus on understanding the compound's synthetic accessibility, reactivity patterns, and biological activity profiles. The development of efficient synthetic routes to access this compound and related derivatives represents a fundamental research goal, particularly given the increasing demand for functionalized heterocyclic building blocks in medicinal chemistry.
Contemporary research has revealed that oxazole derivatives, including compounds structurally related to this compound, exhibit diverse biological activities. These include antimicrobial properties against various bacterial and fungal strains, anticancer activities through multiple mechanisms of action, and potential antiviral effects. A targeted metabologenomic approach has been developed specifically for discovering terminal oxazole-bearing natural products from bacteria, highlighting the continued interest in oxazole-containing compounds as sources of bioactive molecules.
The investigation of structure-activity relationships represents another crucial research objective. Comparative studies have examined how variations in substitution patterns, particularly changes in halogen substituents and functional group positioning, influence biological activity. For instance, replacing the oxazole oxygen with sulfur to yield thiazole derivatives alters electronic distribution and may enhance interactions with metal ions or hydrophobic enzyme pockets. Understanding these relationships enables the rational design of improved compounds with enhanced potency and selectivity.
Research into the synthetic applications of this compound has revealed its utility as a versatile building block for constructing more complex molecular frameworks. The compound undergoes various chemical transformations including substitution reactions where the bromine atom can be replaced with other nucleophiles, oxidation and reduction reactions that modify functional groups, and condensation reactions involving the amino group. These transformational capabilities position the compound as a valuable intermediate in the synthesis of pharmaceutically relevant molecules and specialty chemicals.
| Research Area | Specific Objectives | Recent Findings |
|---|---|---|
| Synthetic Methodology | Efficient synthetic routes and reaction optimization | Triflylpyridinium-mediated synthesis from carboxylic acids |
| Biological Activity | Antimicrobial, anticancer, and antiviral screening | Diverse activities across multiple therapeutic areas |
| Structure-Activity Relationships | Correlation of structural features with biological effects | Halogen and ring system variations influence activity |
| Chemical Reactivity | Substitution, oxidation, and condensation reactions | Multiple transformation pathways available |
Properties
IUPAC Name |
ethyl 2-amino-5-bromo-1,3-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O3/c1-2-11-5(10)3-4(7)12-6(8)9-3/h2H2,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCEFXSNXPCHIKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=N1)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40661750 | |
| Record name | Ethyl 2-amino-5-bromo-1,3-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40661750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914347-40-3 | |
| Record name | Ethyl 2-amino-5-bromo-1,3-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40661750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-5-bromooxazole-4-carboxylate typically involves the bromination of an oxazole derivative followed by the introduction of an amino group. One common method involves the reaction of ethyl oxazole-4-carboxylate with bromine in the presence of a suitable solvent to yield ethyl 2-bromooxazole-4-carboxylate. This intermediate is then treated with ammonia or an amine to introduce the amino group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors under controlled conditions to ensure high yield and purity. The final product is typically purified using crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-5-bromooxazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form oxazole derivatives with different oxidation states. Reduction reactions can also modify the functional groups on the oxazole ring.
Condensation Reactions: The amino group can participate in condensation reactions with carbonyl compounds to form imines or amides.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide, thiols, or alkoxides in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted oxazole derivatives, while oxidation and reduction reactions can modify the functional groups on the oxazole ring.
Scientific Research Applications
Ethyl 2-amino-5-bromooxazole-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 2-amino-5-bromooxazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and amino group on the oxazole ring can form hydrogen bonds and other interactions with the active sites of these targets, modulating their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Ethyl 2-bromo-4-methyloxazole-5-carboxylate (CAS 1187582-59-7)
This compound shares the oxazole core and bromine substituent but replaces the amino group at position 2 with a methyl group and shifts the carboxylate ester to position 3. The methyl group increases steric hindrance, which may limit reactivity in substitution reactions compared to the amino-substituted parent compound .
Ethyl 2-aminothiazole-5-carboxylate
Replacing the oxazole oxygen with sulfur yields a thiazole derivative. The sulfur atom’s larger size and polarizability alter electronic distribution, enhancing interactions with metal ions or hydrophobic pockets in enzymes. However, the lack of a bromine substituent reduces electrophilic reactivity, limiting utility in Suzuki-Miyaura or Ullmann coupling reactions .
Ethyl 5-(4-bromo-2,5-difluoro-phenyl)oxazole-4-carboxylate
This derivative incorporates a polyhalogenated phenyl ring at position 4. The bulky aromatic substituent may sterically hinder interactions with flat binding sites, contrasting with the simpler 5-bromo substitution in the target compound .
Isoxazole and Thiophene Derivatives
3-(4-Bromothiophen-2-yl)-5-methylisoxazole-4-carboxylate
The bromothiophene moiety introduces a sulfur-containing aromatic system, which may enhance π-π stacking interactions but reduce polarity compared to the oxazole-based compound .
Ethyl 4-amino-3-benzoylamino-2,3-dihydro-2-iminothiazole-5-carboxylate
This thiazole derivative features a benzoylamino group and a partially saturated ring. However, the reduced aromaticity of the dihydrothiazole ring may diminish stability under acidic conditions .
Functional and Pharmacological Implications
- Reactivity: The amino group in the target compound facilitates nucleophilic substitutions and hydrogen bonding, whereas bromine enables cross-coupling reactions. Methyl or phenyl substituents in analogues prioritize steric effects over reactivity .
- Solubility: Amino and carboxylate groups enhance water solubility compared to methyl- or halogen-dominated analogues, which may aggregate in aqueous environments .
- Biological Activity : Anti-inflammatory activity has been reported in thiazole derivatives with complex substituents (e.g., tetrahydrobenzo[b]thiophene), suggesting that ring saturation and extended aromatic systems can modulate pharmacological effects .
Data Table: Key Structural and Functional Comparisons
Biological Activity
Ethyl 2-amino-5-bromooxazole-4-carboxylate (CAS Number: 914347-40-3) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Compound Overview
- Molecular Formula : C6H7BrN2O3
- Molecular Weight : 235.035 g/mol
- Structure : The compound features an oxazole ring with a bromine atom and an amino group, contributing to its unique chemical properties.
Synthesis Methods
The synthesis of this compound typically involves:
- Bromination : An oxazole derivative is brominated using bromine in a suitable solvent.
- Amination : The brominated product is treated with ammonia or an amine to introduce the amino group.
This method allows for the production of the compound with high purity and yield, essential for biological testing.
Biological Activity
This compound has been investigated for several biological activities:
The biological activity of this compound is largely attributed to its structural features:
- Hydrogen Bonding : The amino group can form hydrogen bonds with target enzymes or receptors, potentially altering their activity.
- Electrophilic Character : The bromine atom can participate in electrophilic substitution reactions, enhancing interactions with biological macromolecules.
Comparative Analysis
To understand the biological significance of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Type | Key Activity |
|---|---|---|
| Ethyl 2-amino-5-bromothiazole-4-carboxylate | Thiazole | Antimicrobial |
| Ethyl 2-amino-5-chlorooxazole-4-carboxylate | Oxazole | Anticancer |
| Ethyl 2-amino-5-bromoimidazole-4-carboxylate | Imidazole | Antiviral |
This table highlights how variations in heteroatoms (bromine vs. chlorine) and ring structures (oxazole vs. thiazole) influence biological activity.
Case Studies and Research Findings
- Antimicrobial Study : A study published in a peer-reviewed journal demonstrated that oxazole derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. This compound was included among the tested compounds, showing promising results.
- Cytotoxicity Assay : In vitro assays conducted on various cancer cell lines revealed that compounds similar to this compound exhibited cytotoxic effects, leading to apoptosis in treated cells. This suggests potential as an anticancer agent.
- Mechanistic Insights : Research into the mechanism of action indicated that the compound could inhibit specific kinases involved in cancer cell signaling pathways, thereby reducing proliferation rates.
Q & A
Q. Are there alternative synthetic routes to bypass limitations of traditional methods?
- Methodological Answer :
- Microwave synthesis : Reduces reaction time for cyclization steps (e.g., 30 minutes vs. 24 hours) .
- Flow chemistry : Enhances scalability and safety for exothermic bromination reactions .
- Biocatalysis : Lipases or esterases for enantioselective ester hydrolysis under mild conditions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
